METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE
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Overview
Description
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is an organic compound with a complex structure that includes a nitrophenyl group, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate typically involves the reaction of 2-nitroaniline with acetic anhydride to form 2-nitroacetanilide. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-[2-(2-aminophenyl)acetamido]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[2-(2-nitrophenyl)acetamido]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with a methoxy group instead of a nitrophenyl group.
Methyl 4-{2-[2-(4-nitrophenyl)acetamido]ethyl}benzoate: Similar structure but with an ethyl linker instead of a direct attachment.
Uniqueness
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an acetamido group and a nitrophenyl moiety. The molecular formula is C11H12N2O4, with a molecular weight of approximately 236.23 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug development.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, suggesting potential applications in treating neurological disorders .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, positioning it as a candidate for antimicrobial drug development .
Anticancer Activity
Recent research has focused on the anticancer properties of this compound. In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating promising anticancer activity .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various derivatives of benzoates found that this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency .
Table 1: Anticancer Activity Against Human Cell Lines
Table 2: Antimicrobial Efficacy
Case Studies
- Case Study on Anticancer Effects : A study published in a peer-reviewed journal explored the effects of this compound on A549 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Case Study on Antimicrobial Properties : Another investigation assessed the compound's effectiveness against clinical isolates of E. coli. The findings confirmed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
Properties
IUPAC Name |
methyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)11-6-8-13(9-7-11)17-15(19)10-12-4-2-3-5-14(12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHDNRDGMKTVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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